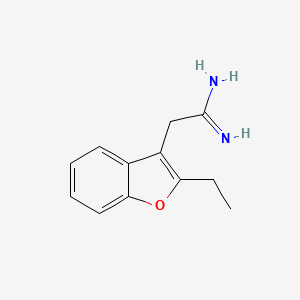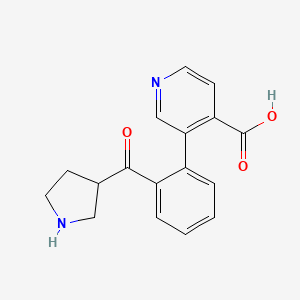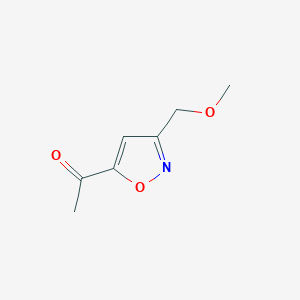![molecular formula C8H9N3O B12867743 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of a base such as piperidine. The reaction results in the formation of a yellow-colored solution of the intermediate salt, which upon neutralization with aqueous hydrochloric acid, precipitates the desired product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or p38 MAP kinases, which are involved in inflammatory and cancer pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: This compound has similar structural features and biological activities.
Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives: These derivatives have been studied for their antibacterial and antifungal properties.
Uniqueness
5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine stands out due to its unique substitution pattern and the specific biological activities it exhibits
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
5,7-dimethyl-[1,2]oxazolo[3,4-c]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-4-3-6-7(5(2)10-4)11-12-8(6)9/h3H,9H2,1-2H3 |
Clave InChI |
XLTJDGVASUUZDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(ON=C2C(=N1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)


![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)


![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)

![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)


